Lipophilicity Advantage vs. Non-Fluorinated Cyclopropyl Analog
The target compound incorporates a trifluoromethyl group on the cyclopropyl ring, which elevates lipophilicity compared to the non-fluorinated parent. The non-fluorinated analog, ethyl 5-amino-1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 852854-29-6), has a computed XLogP3 of 1.2 [1]. Using a matched-pair analysis approach, the addition of a CF₃ group to a cyclopropane ring confers an estimated ΔlogP of +0.6 to +0.8 [2], placing the target compound's XLogP3 in the range of approximately 1.8–2.0. This increase is consequential: for every unit increase in logP, passive membrane permeability typically increases by roughly 10-fold within the optimal range [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~1.8–2.0 (estimated from matched-pair CF₃ addition) |
| Comparator Or Baseline | Ethyl 5-amino-1-cyclopropyl-1H-imidazole-4-carboxylate: XLogP3 = 1.2 |
| Quantified Difference | ΔlogP ≈ +0.6 to +0.8 |
| Conditions | Computed XLogP3 (PubChem); matched-pair CF₃ group contribution |
Why This Matters
Higher lipophilicity within the drug-like range (logP 1–3) improves passive membrane permeability and cell-based assay performance, while still avoiding the solubility and off-target promiscuity risks associated with logP >5.
- [1] PubChem. Ethyl 5-amino-1-cyclopropyl-1H-imidazole-4-carboxylate (CID 53418335): XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/53418335 View Source
- [2] Barnes-Seeman D, et al. Metabolically Stable tert-Butyl Replacement. ACS Med Chem Lett. 2013;4(6):517-521. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
